4'-Hydroxy Azithromycin CAS 756825-20-4 chemical properties
4'-Hydroxy Azithromycin CAS 756825-20-4 chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4'-Hydroxy Azithromycin (CAS 756825-20-4)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4'-Hydroxy Azithromycin, a significant metabolite and impurity of the widely-used macrolide antibiotic, Azithromycin. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, analytical methodologies for characterization, and the scientific rationale underpinning these protocols.
Introduction: The Significance of 4'-Hydroxy Azithromycin
Azithromycin is a cornerstone of antibacterial therapy, prized for its broad spectrum of activity and favorable pharmacokinetic profile.[1][2] The metabolic fate of a drug is a critical aspect of its pharmacological profile, influencing both efficacy and safety. Azithromycin is primarily metabolized in the liver, leading to the formation of various metabolites, which are generally considered microbiologically inactive.[1][3][4] Among these, 4'-Hydroxy Azithromycin (CAS 756825-20-4) is a notable transformation product.
The hydroxylation occurs on the desosamine sugar moiety of the Azithromycin molecule. Understanding the chemical properties and analytical behavior of this metabolite is paramount for several reasons:
-
Pharmacokinetic Studies: Accurate quantification is essential for building a complete picture of Azithromycin's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Drug Purity and Safety: As a potential impurity in the bulk drug substance, its presence must be monitored and controlled within acceptable limits defined by regulatory bodies.
-
Reference Standard: A well-characterized standard of 4'-Hydroxy Azithromycin is necessary for the validation of analytical methods used in quality control and clinical studies.
This guide provides the foundational chemical knowledge and practical analytical strategies required to effectively work with this compound.
Core Physicochemical Properties
The fundamental chemical identity of 4'-Hydroxy Azithromycin is established by its molecular structure and associated properties. The addition of a hydroxyl group to the parent Azithromycin molecule subtly alters its physicochemical characteristics.
| Property | Value | Source(s) |
| CAS Number | 756825-20-4 | [5][6] |
| Molecular Formula | C₃₈H₇₂N₂O₁₃ | [5][6][7] |
| Molecular Weight | 764.98 g/mol | [5][6][7] |
| Exact Mass | 764.50300 | [7] |
| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[[3,6-Dideoxy-3-(dimethylamino)-β-D-glucopyranosyl]oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | [5] |
| Predicted Boiling Point | 851.6 ± 65.0 °C | [8] |
| Predicted Density | 1.21 ± 0.1 g/cm³ | [8] |
| Predicted pKa | 13.19 ± 0.70 | [8] |
| Parent Compound (Azithromycin) pKa | 8.74 | [1] |
| Parent Compound (Azithromycin) Solubility | Soluble in ethanol and DMSO; minimally soluble in water. | [1][9] |
Note: Some physical properties, such as boiling point and density, are based on computational predictions, as extensive experimental data for this specific metabolite is not widely published. The properties of the parent compound, Azithromycin, are provided for context and comparison.
Analytical Characterization: A Methodological Framework
The definitive identification and quantification of 4'-Hydroxy Azithromycin rely on a suite of modern analytical techniques. The strategy typically involves chromatographic separation followed by spectroscopic detection.
Chromatographic Separation: The Power of LC-MS/MS
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing Azithromycin and its metabolites in complex matrices like plasma.[4][10][11][12] This approach offers unparalleled sensitivity and specificity.
Causality Behind Experimental Choices:
-
Reverse-Phase Chromatography: A C18 column is typically employed because the relatively non-polar nature of the macrolide structure interacts well with the stationary phase, allowing for effective separation from more polar endogenous components.[10]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (often containing a small amount of formic acid or ammonium acetate) is crucial.[10][11] The acidic modifier protonates the tertiary amine groups on the molecule, leading to better peak shape and improved ionization efficiency for mass spectrometry.
-
High-Throughput: Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems can achieve rapid separation, with analysis times often under 5 minutes per sample, which is vital for clinical pharmacokinetic studies.[10]
Mass Spectrometry: Unambiguous Identification
Mass spectrometry provides the molecular weight and structural information needed for confident identification.
-
Ionization: Electrospray Ionization (ESI) in positive mode is highly effective, as the nitrogen atoms in the structure are readily protonated to form [M+H]⁺ ions.[10][12]
-
Parent and Fragment Ions: For 4'-Hydroxy Azithromycin (C₃₈H₇₂N₂O₁₃), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 765.5. This is a crucial 16-mass-unit shift from the [M+H]⁺ ion of Azithromycin (m/z 749.5), corresponding to the addition of one oxygen atom.
-
Multiple Reaction Monitoring (MRM): In tandem MS (MS/MS), this parent ion (m/z 765.5) is isolated and fragmented. Specific fragment ions are then monitored. A common fragmentation pathway for Azithromycin involves the cleavage of the cladinose or desosamine sugar moieties. A similar pattern is expected for the hydroxylated metabolite, providing a highly specific analytical signature. For example, a key transition for Azithromycin is m/z 749.5 → 591.5.[10][12] A corresponding transition would be developed for its hydroxylated counterpart.
Spectroscopic Elucidation (NMR & IR)
While LC-MS/MS is ideal for quantification, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the initial structural confirmation of a reference standard.
-
¹H and ¹³C NMR: The most significant change in the NMR spectrum of 4'-Hydroxy Azithromycin compared to Azithromycin would be observed in the signals corresponding to the desosamine sugar. The introduction of the hydroxyl group at the 4' position would cause a downfield shift for the proton at that position (H-4') and the corresponding carbon (C-4'). 2D NMR techniques like COSY and HMQC would be used to definitively assign these new shifts.
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FTIR Spectroscopy: The key differentiating feature in the IR spectrum would be a more pronounced O-H stretching band (typically in the 3200-3600 cm⁻¹ region) due to the additional hydroxyl group. The strong carbonyl (C=O) signal from the lactone ring (around 1720-1730 cm⁻¹) would remain a characteristic feature, similar to the parent drug.[13][14]
Experimental Protocol: Quantification in Human Plasma via LC-MS/MS
This section provides a representative, self-validating protocol synthesized from established methodologies for Azithromycin analysis.[10][11][12]
Objective: To accurately quantify the concentration of 4'-Hydroxy Azithromycin in human plasma samples.
1. Preparation of Standards and Quality Controls (QCs): a. Prepare a primary stock solution of 4'-Hydroxy Azithromycin reference standard (e.g., 1 mg/mL) in methanol. b. Perform serial dilutions from the stock solution to create calibration standards covering the expected concentration range (e.g., 0.5 to 1000 ng/mL). c. Prepare at least three levels of QCs (low, medium, high) from a separate weighing of the reference standard to ensure accuracy and objectivity.
2. Sample Preparation (Solid-Phase Extraction - SPE): a. To 100 µL of plasma sample, standard, or QC, add an internal standard (e.g., a stable isotope-labeled version like 4'-Hydroxy Azithromycin-d5, or a structural analog). The internal standard is critical for correcting variations in extraction recovery and instrument response. b. Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by water. c. Load the plasma sample onto the cartridge. d. Wash the cartridge with a weak organic solvent to remove interfering endogenous components like phospholipids. e. Elute the analyte and internal standard with a stronger, typically basic, organic solvent (e.g., 5% ammonium hydroxide in methanol). f. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for injection.
3. LC-MS/MS Analysis: a. LC System: UHPLC System. b. Column: C18, 2.1 x 50 mm, 1.8 µm. c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v). e. Flow Rate: 0.3 mL/min. f. Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, and re-equilibrate. (Total run time ~4.5 minutes). g. MS System: Triple Quadrupole Mass Spectrometer. h. Ionization: ESI, Positive Mode. i. MRM Transitions:
- 4'-Hydroxy Azithromycin: m/z 765.5 → [Specific Fragment 1], m/z 765.5 → [Specific Fragment 2]
- Internal Standard: [Parent Ion m/z] → [Fragment Ion m/z]
4. Data Processing and Validation: a. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the standards. Use a weighted (1/x²) linear regression. b. Quantify the unknown samples and QCs against the calibration curve. c. The method must be validated according to regulatory guidelines (e.g., FDA or EMA), assessing for linearity, accuracy, precision, selectivity, recovery, and stability.
Caption: Workflow for the quantification of 4'-Hydroxy Azithromycin in plasma.
Stability Considerations
The stability of 4'-Hydroxy Azithromycin is a critical parameter for ensuring the integrity of analytical results and the quality of reference standards. While specific data for the hydroxylated metabolite is sparse, inferences can be drawn from studies on the parent drug, Azithromycin.
-
pH-Dependent Degradation: Macrolides are known to be susceptible to degradation under acidic conditions. Azithromycin itself is more stable than erythromycin due to the nitrogen in the lactone ring, but strong acidic or alkaline conditions should be avoided during sample processing and storage.[15]
-
Temperature: Reconstituted oral suspensions of Azithromycin show good stability at room and refrigerated temperatures for up to 10 days, but degradation increases at higher temperatures (40-50°C).[16][17] Therefore, plasma samples and stock solutions of 4'-Hydroxy Azithromycin should be stored frozen (e.g., -70°C) for long-term stability.[12]
-
Photostability: Exposure to direct sunlight and UV light can cause degradation of Azithromycin.[15] As a precaution, samples and standards should be protected from light.
-
Freeze-Thaw Stability: It is essential to perform experimental validation to determine how many freeze-thaw cycles a sample can undergo before the concentration of the analyte is compromised. For Azithromycin in plasma, stability through multiple cycles has been demonstrated.[12]
Conclusion
4'-Hydroxy Azithromycin is a chemically distinct entity whose characterization is fundamental to the comprehensive understanding of its parent drug, Azithromycin. Its core properties are defined by the addition of a hydroxyl group to the desosamine sugar, which influences its polarity and mass. The robust analytical framework presented here, centered on LC-MS/MS, provides the specificity and sensitivity required for accurate quantification in complex biological matrices. By employing the principled methodologies and stability practices outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reliable data for pharmacokinetic, safety, and quality control applications.
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